N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548988-22-1
VCID: VC11813228
InChI: InChI=1S/C18H22F3N5O2/c1-24-11-13(16(23-24)28-3)17(27)26-9-5-6-12(10-26)25(2)15-14(18(19,20)21)7-4-8-22-15/h4,7-8,11-12H,5-6,9-10H2,1-3H3
SMILES: CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula: C18H22F3N5O2
Molecular Weight: 397.4 g/mol

N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 2548988-22-1

VCID: VC11813228

Molecular Formula: C18H22F3N5O2

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2548988-22-1

Description

The compound N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine represents a complex heterocyclic structure with potential applications in medicinal chemistry. This article provides an in-depth exploration of its chemical characteristics, synthesis, and potential applications based on available research data.

Structural Overview

The compound consists of:

  • A pyrazole ring, which is functionalized with a methoxy and methyl group.

  • A piperidine ring, attached via a carbonyl group to the pyrazole.

  • A pyridine ring, bearing a trifluoromethyl substituent and linked through an amine group to the piperidine.

Molecular Formula: C16H20F3N5O
Molecular Weight: 371.36 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

Synthesis

Although no direct synthesis protocol for this specific compound was identified, related methodologies for pyrazole and piperidine derivatives suggest a multistep process involving:

  • Preparation of the pyrazole core: Using β-keto esters and hydrazines, as described in studies on pyrazole derivatives .

  • Functionalization with piperidine: Piperidine derivatives can be synthesized via reactions involving Meldrum’s acid and subsequent transformations .

  • Coupling with pyridine: The pyridine moiety can be introduced through nucleophilic substitution or reductive amination methods.

Spectroscopic Characterization

Spectroscopic techniques such as NMR, IR, and mass spectrometry are critical for confirming the structure:

  • NMR: Signals from the pyrazole ring (e.g., δ ~7.9 ppm for aromatic protons) and piperidine (δ ~1.7 ppm for aliphatic protons) are characteristic .

  • IR: Strong absorption bands corresponding to carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) are expected.

  • Mass Spectrometry: The molecular ion peak at m/z = 371 confirms the molecular weight.

Biological Relevance

Compounds with similar structural motifs have demonstrated:

  • Antimalarial Activity: Pyrazole derivatives have shown efficacy against Plasmodium falciparum .

  • Antifungal Potential: Pyridine-based sulfonamides exhibit activity against Candida albicans .

  • Drug-Like Properties: The trifluoromethyl group is known to enhance pharmacokinetics by increasing metabolic stability .

Potential Applications

Given its structural features, this compound may serve as:

  • A lead molecule for drug development targeting infectious diseases.

  • A scaffold for designing inhibitors of enzymes such as kinases or proteases.

CAS No. 2548988-22-1
Product Name N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Molecular Formula C18H22F3N5O2
Molecular Weight 397.4 g/mol
IUPAC Name (3-methoxy-1-methylpyrazol-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H22F3N5O2/c1-24-11-13(16(23-24)28-3)17(27)26-9-5-6-12(10-26)25(2)15-14(18(19,20)21)7-4-8-22-15/h4,7-8,11-12H,5-6,9-10H2,1-3H3
Standard InChIKey CZXRGFKHPTVXOY-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Canonical SMILES CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
PubChem Compound 154831216
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator